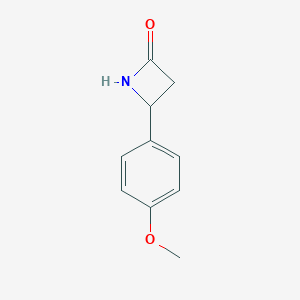

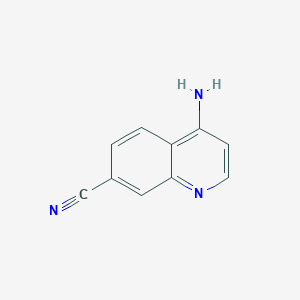

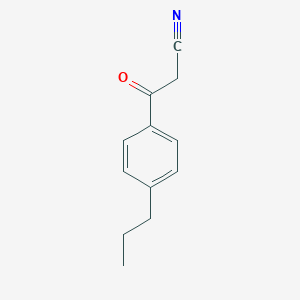

4-Aminoquinoline-7-carbonitrile

Overview

Description

4-Aminoquinoline is a form of aminoquinoline with the amino group at the 4-position of the quinoline . The compound has been used as a precursor for the synthesis of its derivatives . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .

Synthesis Analysis

A series of homobivalent 4-aminoquinolines conjugated by two 4-aminoquinoline moieties via varying alkane linker length (C2-C12) were characterized for their affinities for each α2-AR subtype . Subsequently, docking, molecular dynamics, and mutagenesis were applied to uncover the molecular mechanism .Molecular Structure Analysis

The predicted 3D structure of the α2A-AR was further optimized by MODELLER (v9.16), which was then evaluated using ERRAT plot and Ramachandran plot . A series of homobivalent 4-aminoquinolines conjugated by two 4-aminoquinoline moieties via varying alkane linker length (C2-C12) were characterized for their affinities for each α2-AR subtype .Chemical Reactions Analysis

A series of novel 4-aminoquinoline analogues bearing a methyl group at 4-aminoquinoline moiety were synthesized via a new and robust synthetic route comprising in situ tert-butoxycarbonyl (Boc) deprotection–methylation cascade resulting in the corresponding N-methylated secondary amine using Red-Al and an efficient microwave-assisted strategy .Physical and Chemical Properties Analysis

The physicochemical properties of the side chain such as pKa, lipophilicity, and length of carbon atoms are key factors to maintain and retain the antimalarial activity . This compound was obtained as a colorless oil in 58% yield .Scientific Research Applications

Corrosion Inhibition

4-Aminoquinoline-7-carbonitrile derivatives have been studied for their potential in corrosion inhibition. In one computational study, the adsorption and corrosion inhibition properties of various quinoline derivatives on the corrosion of iron were investigated using quantum chemical and molecular dynamics simulation approaches (Erdoğan et al., 2017). Similarly, another study explored the corrosion mitigation effect of quinoline derivatives as green corrosion inhibitors for mild steel in acidic mediums, using various electrochemical and surface analysis techniques (Singh, Srivastava, & Quraishi, 2016).

Cancer Research

This compound derivatives have been examined for their role in cancer treatment. One study synthesized a series of derivatives that function as irreversible inhibitors of EGFR and HER-2 kinases, showing promise for the treatment of cancer (Wissner et al., 2003). Additionally, a study on 4-anilinoquinoline-3-carbonitrile derivatives demonstrated their effectiveness as inhibitors of EGF-R kinase, with implications for cancer therapy (Wissner et al., 2000).

Antimicrobial and Antifungal Activity

Research on this compound derivatives has also covered their antimicrobial and antifungal properties. A study synthesized and evaluated the antifungal properties of a series of novel tetrahydroquinoline-3-carbonitrile derivatives (Gholap et al., 2007).

Spectroscopic and Photophysical Studies

These compounds have been studied for their photophysical properties as well. A combined experimental and theoretical approach investigated the structural, spectroscopic, nonlinear optical (NLO), and photophysical properties of a fluorescent triazole-4-carbonitrile derivative (Singh, Singh, & Khurana, 2017).

Corrosion Inhibition in Mild Steel

Further studies on corrosion inhibition have been conducted, focusing on mild steel. One study explored the use of aminoquinoline-3-carbonitriles as corrosion inhibitors in acidic conditions, incorporating experimental and computational approaches (Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).

Mechanism of Action

Target of Action

The primary targets of 4-Aminoquinoline-7-carbonitrile are Plasmodium parasites , which are responsible for malaria . The compound is part of the 4-aminoquinoline class, which includes drugs like chloroquine and amodiaquine, known for their excellent clinical efficacy against these parasites .

Mode of Action

This compound interacts with its targets by binding to heme , a component of hemoglobin metabolized by the Plasmodium parasites . This interaction inhibits the parasite’s ability to detoxify heme, which accumulates and becomes toxic to the parasites .

Biochemical Pathways

The compound affects the heme detoxification pathway in Plasmodium parasites . By inhibiting this pathway, it disrupts the parasite’s survival and proliferation within the host’s red blood cells .

Pharmacokinetics

They are also known for their metabolic stability .

Result of Action

The action of this compound leads to the death of Plasmodium parasites within the host’s red blood cells . This results in the clearance of the parasites from the bloodstream, alleviating the symptoms of malaria .

Action Environment

The efficacy of this compound, like other 4-aminoquinolines, can be influenced by environmental factors such as oxygen tension . For instance, higher oxygen tension (21%) has been shown to increase the efficacy of the drug compared to lower oxygen tension (10%) .

Safety and Hazards

Future Directions

The specificity of C10 for the α2A-AR and the potential orthosteric and allosteric binding sites proposed in this study provide valuable guidance for the development of novel α2A-AR subtype selective compounds . The present study suggests that 4-methylamino substitution is well tolerated for the antiplasmodial activity with reduced toxicity and therefore will be highly useful for the discovery of a new antimalarial agent against drug-resistant malaria .

Biochemical Analysis

Biochemical Properties

4-Aminoquinoline-7-carbonitrile, like other 4-aminoquinolines, interacts with various enzymes, proteins, and other biomolecules. For instance, amodiaquine, a well-known 4-aminoquinoline-based medication, is known to interact with heme, a component of hemoglobin .

Cellular Effects

They also show low toxicity to L6 rat fibroblasts and MRC5 human lung cells .

Molecular Mechanism

Computational studies of similar compounds indicate a unique mode of binding to heme through the HOMO located on a biphenyl moiety . This may partly explain the high antiplasmodial activity observed for these compounds .

Temporal Effects in Laboratory Settings

Similar compounds have shown metabolic stability comparable or higher than that of amodiaquine .

Metabolic Pathways

4-aminoquinolines are known to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds are known to interact with various compartments or organelles .

Properties

IUPAC Name |

4-aminoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOMPSGOQQSFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

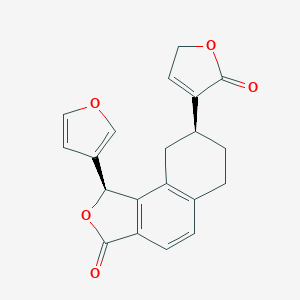

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171935.png)

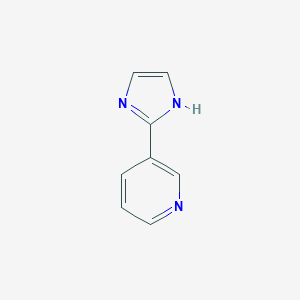

![tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B171940.png)